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Introduction

N-Oleoylglycine (OIGly) is an endogenous lipid signaling molecule gaining significant attention
for its diverse physiological roles, including the modulation of pain, inflammation, and addiction
pathways.[1] A key mechanism of OIGly's action is its ability to induce a rapid increase in
intracellular calcium concentration ([Ca2*]i), a critical second messenger that orchestrates a
multitude of cellular responses. Accurately quantifying this OIGly-induced calcium influx is
paramount for understanding its mechanism of action and for the discovery of novel
therapeutics targeting its signaling pathways.

This application note provides a comprehensive, field-proven guide to designing and
implementing a robust fluorescent calcium imaging assay to measure and characterize OIGly-
induced signaling. We will delve into the underlying molecular pathways, provide detailed, step-
by-step protocols for cell preparation and data acquisition, and discuss the critical controls and
data analysis techniques required for generating reliable and reproducible results.

Principle of the Assay

The assay quantifies changes in [Ca?*]i using a calcium-sensitive fluorescent indicator, such as
Fluo-4 acetoxymethyl (AM). Fluo-4 AM is a cell-permeant dye that, once inside the cell, is
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cleaved by intracellular esterases into its active, membrane-impermeant form, Fluo-4.[2] In its
calcium-free state, Fluo-4 exhibits minimal fluorescence. Upon binding to intracellular calcium,
its fluorescence intensity increases dramatically (Excitation/Emission: ~494/506 nm).[2] By
monitoring this change in fluorescence over time using a fluorescence plate reader or
microscope, we can dynamically measure the calcium influx triggered by the application of
OIGly.

N-Oleoylglycine Signaling Pathway

The signaling mechanism of N-acyl amino acids like OIGly is complex, often involving multiple
targets. Current evidence points to a primary signaling axis involving the G protein-coupled
receptor GPR18 and potential modulation of the Transient Receptor Potential Vanilloid 1
(TRPV1) channel.

o GPR18 Activation: N-Oleoylglycine is structurally similar to N-arachidonoyl glycine (NAGly),
a well-characterized agonist for GPR18.[3][4][5] GPR18 is a Gai/o-coupled receptor.[6][7]
Upon activation by OIGly, the Gai/o subunit inhibits adenylyl cyclase, while the dissociated
By subunits can modulate the activity of various downstream effectors, including ion
channels, leading to an increase in intracellular calcium.[6][7] This influx can be sourced from
both intracellular stores (e.g., the endoplasmic reticulum) and the extracellular space.

e TRPV1 Channel Modulation: TRPV1 is a non-selective cation channel that, when activated,
allows a significant influx of Ca2* into the cell.[8][9] While some related lipids are direct
TRPV1 agonists[10][11], OIGly may act as a modulator, sensitizing the channel to other
stimuli or acting in concert with other signaling pathways to gate its opening.

The following diagram illustrates the proposed signaling cascade.
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Caption: Proposed signaling pathway for N-Oleoylglycine (OIGly)-induced calcium influx.
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Materials and Reagents
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Material/Reagent

Recommended Supplier

Notes

Cell Line

ATCC, Cytion

HEK293 cells are
recommended due to low
endogenous channel
expression.[12][13] Consider a
stable line overexpressing
human GPR18 for enhanced

signal-to-noise.

Cell Culture Medium

Thermo Fisher

DMEM, supplemented with
10% FBS, Penicillin-

Streptomycin.

Assay Plates

Greiner, Corning

Black-walled, clear-bottom 96-
well or 384-well microplates,

cell culture treated.

N-Oleoylglycine (OIGly)

Cayman Chemical

Prepare a concentrated stock
solution in DMSO (e.g., 10
mM).

Fluo-4 AM

Thermo Fisher, ION

Biosciences

Store desiccated at -20°C,
protected from light.[14][15]

Pluronic™ F-127

Thermo Fisher

20% solution in DMSO. Aids in
the dispersion of AM esters in

aqueous media.[14]

Probenecid (Optional)

Sigma-Aldrich

Anion-exchange transport
inhibitor. Can prevent dye
leakage from some cell types.
[16]

Assay Buffer

In-house preparation

Hanks’ Balanced Salt Solution
(HBSS) with 20 mM HEPES,
pH 7.4.

lonomycin (Positive Control)

Sigma-Aldrich

Calcium ionophore used to
elicit a maximal calcium

response.

© 2025 BenchChem. All rights reserved. 5/16

Tech Support


https://www.cytion.com/Knowledge-Hub/Blog/HEK-Cells-in-Calcium-Imaging-and-Ion-Channel-Activity-Studies/
https://www.cytion.com/us/Knowledge-Hub/Blog/HEK-Cells-in-Calcium-Imaging-and-Ion-Channel-Activity-Studies/
https://ionbiosciences.com/wp-content/uploads/FLUO-4-AM_PROTOCOL.pdf
https://hellobio.com/media/productattach/f/l/fluo-4_am_protocol_book.pdf
https://ionbiosciences.com/wp-content/uploads/FLUO-4-AM_PROTOCOL.pdf
https://assets.fishersci.com/TFS-Assets/LSG/manuals/mp10489.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

0-1918 (GPR18 Antagonist)

Selective antagonist for the

Cayman Chemical
GPR18 receptor.[17]

Capsazepine (TRPV1
Antagonist)

A competitive antagonist for

R&D Systems, Tocris
the TRPV1 channel.[8]

DMSO (Vehicle)

Sigma-Aldrich ACS Grade or higher.

Experimental Workflow

The overall experimental process is a multi-day workflow that requires careful planning and

execution.

© 2025 BenchChem. All rights reserved. 6/16 Tech Support


https://www.scbt.com/browse/gpr18-inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC9387342/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Day 1: Cell Seeding

1. Seed Cells
in 96-well plate

Day 2: Assay

2. Prepare Reagents
(Dye & Compounds)

3. Load Cells
with Fluo-4 AM

4. Add Compounds
(Antagonists, OIGly)

5. Acquire Data
(Fluorescence Imaging)

Post-Acguisition

6. Analyze Data
(Normalization, Curve Fitting)

Click to download full resolution via product page

Caption: High-level overview of the calcium imaging assay workflow.

Detailed Step-by-Step Protocols
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Protocol 1: Cell Culture and Seeding (Day 1)

Rationale: Achieving a consistent, confluent monolayer is critical for reproducible results. Over-
confluent or under-confluent cells can exhibit altered receptor expression and signaling

capacity.

e Culture Cells: Maintain HEK293 cells (or HEK293-GPR18 stable cells) in DMEM
supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

o Harvest Cells: When cells reach 80-90% confluency, wash with PBS and detach using
Trypsin-EDTA.

o Count and Seed: Neutralize trypsin with complete medium, centrifuge, and resuspend the
cell pellet. Count the cells and adjust the density to 2.0 - 4.0 x 10° cells/mL.

o Plate Cells: Dispense 100 uL of the cell suspension into each well of a black-walled, clear-
bottom 96-well plate.

 Incubate: Incubate the plate overnight (18-24 hours) at 37°C, 5% COz2 to allow cells to attach

and form a monolayer.

Protocol 2: Fluorescent Calcium Indicator Loading (Day
2)

Rationale: Proper loading ensures sufficient intracellular concentration of the active dye. The
AM ester must be cleaved by cellular esterases, a process that requires time and physiological

temperature.

o Prepare Loading Buffer: Prepare fresh Assay Buffer (HBSS + 20 mM HEPES, pH 7.4). For a
10 mL final volume, combine:

[¢]

10 mL Assay Buffer

[¢]

20 pL of 1 M Probenecid stock (optional, final concentration 2 mM)

o

10 pL of 20% Pluronic F-127 (final concentration 0.02%)[14]
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o Prepare Fluo-4 AM Stock: Reconstitute a 50 pg vial of Fluo-4 AM with 45 L of high-quality
DMSO to make a 1 mM stock solution.

e Prepare Dye Loading Solution: Add 4-5 pL of the 1 mM Fluo-4 AM stock to the 10 mL of
Loading Buffer (final concentration 4-5 uM). Vortex thoroughly to mix.[15] This solution
should be used within 2 hours.

o Load Cells: Aspirate the culture medium from the cell plate. Gently add 100 uL of the Dye
Loading Solution to each well.

 Incubate: Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room
temperature, protected from light.[16]

e Wash: Gently aspirate the loading solution and wash each well twice with 100 uL of Assay
Buffer to remove extracellular dye.

o Final Volume: After the final wash, add 100 uL of Assay Buffer to each well. The plate is now
ready for the assay.

Protocol 3: Compound Preparation and Plate Setup

Rationale: A carefully planned plate map is essential for accurate data interpretation, including
vehicle controls, dose-response curves, and antagonist validation.

e Prepare Compound Stocks: Prepare 10 mM stock solutions of N-Oleoylglycine, O-1918,
and Capsazepine in DMSO. Prepare a 10 mM stock of lonomycin.

o Prepare Intermediate Plates: In a separate 96-well plate, prepare 4X final concentration
serial dilutions of your test compounds (OIGly) and antagonists in Assay Buffer.

o Vehicle Control: Assay Buffer + 0.4% DMSO.

o OIGly Dose-Response: A series of dilutions (e.g., 400 uM down to 40 pM) to achieve a
final 1X concentration range of 100 uM to 10 pM.

o Positive Control: 4 uM lonomycin (for 1 uM final).

» Plate Map: Design your 96-well cell plate map to include all necessary controls.
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Protocol 4: Calcium Imaging and Data Acquisition

Rationale: The kinetic read allows for the capture of the transient nature of calcium signals. A
stable baseline is crucial for accurate normalization.

 Instrument Setup: Set up your fluorescence plate reader (e.g., FlexStation 3, FLIPR) or
imaging system.

o Mode: Kinetic read, bottom read.
o Excitation/Emission: 494 nm / 515 nm.[15]
o Read Interval: Every 1-2 seconds.
o Protocol:
» Baseline Read: 20-30 seconds.

= Compound Addition: 50 pL from the intermediate plate (for antagonist pre-treatment or
direct OIGly stimulation).

= Post-Addition Read: 180-300 seconds.
o Execution:

o Antagonist Pre-incubation: If using antagonists (O-1918, Capsazepine), add them to the
appropriate wells and incubate for 15-20 minutes at room temperature before adding the
OIGly stimulus.

o Run Assay: Place the cell plate in the reader. Initiate the protocol. The instrument will
automatically read the baseline, inject the compounds, and continue reading the
fluorescence signal.

Data Analysis and Interpretation

o Normalization: The raw fluorescence data (F) should be normalized to the average baseline
fluorescence (Fo) for each well to calculate the change in fluorescence (AF/Fo).
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Formula: AF/Fo = (F - Fo) / Fo

o Quantification: Key parameters to extract from the kinetic curves are:
o Peak Response: The maximum AF/Fo value after compound addition.
o Area Under the Curve (AUC): The integral of the AF/Fo curve over the stimulation period.

o Dose-Response Curves: Plot the Peak Response or AUC against the logarithm of the OIGly
concentration. Fit the data using a four-parameter logistic equation to determine the ECso
(the concentration that elicits 50% of the maximal response).

e Pharmacological Validation:

o The response to OIGly should be significantly attenuated in wells pre-treated with the
GPR18 antagonist O-1918.[17]

o If TRPV1 is involved, the response may also be reduced by the TRPV1 antagonist
Capsazepine.[8]

Table 1: Example Data and Expected Outcomes
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Expected Peak Response

Condition Interpretation
(AFIFo)
) Establishes baseline noise; no
Vehicle (0.1% DMSO) ~0.0-0.1 o o
significant calcium influx.
A robust, dose-dependent
OIGly (at ECso concentration) 15-3.0 increase in intracellular
calcium.
Significant inhibition of the
OIGly + 0O-1918 (GPR18 01-05 OIGly response, confirming the
Antagonist) T involvement of the GPR18
receptor.[17][18]
) Inhibition would suggest a role
OIGly + Capsazepine (TRPV1 ] ) ) )
) Variable for TRPV1 in the signaling
Antagonist)
cascade.[8]
Elicits a maximal, receptor-
_ N independent calcium influx,
lonomycin (Positive Control) 3.0-5.0

confirming cell viability and dye

loading.

References

o Patsnap Synapse. (2024). What are GPR18 antagonists and how do they work? [Link]
Cytion. HEK Cells in Calcium Imaging and lon Channel Activity Studies. [Link]

ION Biosciences. (2021). FLUO-4 AM. [Link]

Cytion. HEK Cells in Calcium Imaging and lon Channel Activity Studies. [Link]

protocols.io. (2025). CALCIUM IMAGING PROTOCOL. [Link]

S. M. D. R. Zaidi, et al. (2023). GPR18 and GPR55-related Ligands Serving as Antagonists
or Agonists: Current Situation, Challenges and Perspectives. Medicinal Chemistry. [Link]
Smaga, |., et al. (2022). Novel GPR18 Ligands in Rodent Pharmacological Tests: Effects on
Mood, Pain, and Eating Disorders. International Journal of Molecular Sciences. [Link]
Morales, P., et al. (2018). Therapeutic Exploitation of GPR18: Beyond the Cannabinoids?
British Journal of Pharmacology. [Link]

Kores, K., et al. (2017). Computational Investigations on the Binding Mode of Ligands for the
Cannabinoid-Activated G Protein-Coupled Receptor GPR18. Molecules. [Link]

B'SYS. HEK-293 CaV1.2 Cell Line. [LinK]

© 2025 BenchChem. All rights reserved. 12 /16 Tech Support


https://www.scbt.com/browse/gpr18-inhibitors
https://synapse.patsnap.com/article/what-are-gpr18-antagonists-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC9387342/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Luo, J., et al. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of
TRP Channel Functions using FlexStation 3. Journal of Visualized Experiments. [Link]

de Jong, M., et al. (2015). Calcium Imaging of GPCR Activation Using Arrays of Reverse
Transfected HEK293 Cells in a Microfluidic System. Sensors. [Link]

Appendino, G., et al. (2022). A new era for the design of TRPV1 antagonists and agonists
with the use of structural information and molecular docking of capsaicin-like compounds.
RSC Medicinal Chemistry. [Link]

Wikipedia. Discovery and development of TRPV1 antagonists. [Link]

ResearchGate. (2017).

Garami, A., et al. (2011). Contributions of Different Modes of TRPV1 Activation to TRPV1
Antagonist-Induced Hyperthermia. The Journal of Neuroscience. [Link]

Schmole, A-C., et al. (2019). Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling
after Excitotoxical Lesion in Murine Organotypic Hippocampal Slice Cultures. International
Journal of Molecular Sciences. [Link]

McHugh, D., et al. (2010). N-arachidonoy! glycine, an abundant endogenous lipid, potently
drives directed cellular migration through GPR18, the putative abnormal cannabidiol
receptor. BMC Neuroscience. [Link]

Console-Bram, L., et al. (2014). Activation of GPR18 by cannabinoid compounds: a tale of
biased agonism. British Journal of Pharmacology. [Link]

Bradshaw, H. B., et al. (2008). N-palmitoyl glycine, a novel endogenous lipid that acts as a
modulator of calcium influx and nitric oxide production in sensory neurons. Journal of
Biological Chemistry. [Link]

Spicarova, D., & Palecek, J. (2009). The role of the TRPV1 endogenous agonist N-
Oleoyldopamine in modulation of nociceptive signaling at the spinal cord level. Journal of
Neurophysiology. [Link]

lannotti, F. A., et al. (2021). The endocannabinoidome mediator N-oleoylglycine is a novel
protective agent against 1-methyl-4-phenyl-pyridinium-induced neurotoxicity. Frontiers in
Pharmacology. [Link]

Bondarenko, A. |., et al. (2013). N-Arachidonoyl glycine suppresses Na*/Ca?* exchanger-
mediated Ca2* entry into endothelial cells and activates BK(Ca) channels independently of
GPCRs. British Journal of Pharmacology. [Link]

Bradshaw, H. B., et al. (2021). Activation of TRPV1 by Capsaicin or Heat Drives Changes in
2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent
Manner. Frontiers in Cell and Developmental Biology. [Link]

De Petrocellis, L., et al. (2007). Activation and desensitization of TRPV1 channels in sensory
neurons by the PPARa agonist palmitoylethanolamide. British Journal of Pharmacology.
[Link]

© 2025 BenchChem. All rights reserved. 13/16 Tech Support


https://www.benchchem.com/product/b164277?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Zygmunt, P. M., et al. (2013). Monoacylglycerols Activate TRPV1 — A Link between
Phospholipase C and TRPV1. PLoS ONE. [Link]

Trebaux, J., et al. (2020). Inhibition of store-operated calcium channels by N-arachidonoyl
glycine (NAGIy): no evidence for the involvement of lipid-sensing G protein coupled
receptors. Scientific Reports. [Link]

ResearchGate. (2008). (PDF) N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a
Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons. [Link]
Belachew, S., et al. (2000). Glycine triggers an intracellular calcium influx in oligodendrocyte
progenitor cells which is mediated by the activation of both the ionotropic glycine receptor
and Na+-dependent transporters. European Journal of Neuroscience. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Frontiers | The endocannabinoidome mediator N-oleoylglycine is a novel protective agent
against 1-methyl-4-phenyl-pyridinium-induced neurotoxicity [frontiersin.org]

2. lumiprobe.com [lumiprobe.com]

3. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxical Lesion in
Murine Organotypic Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]

4. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular
migration through GPR18, the putative abnormal cannabidiol receptor - PubMed
[pubmed.ncbi.nim.nih.gov]

5. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx
and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nim.nih.gov]

6. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC
[pmc.ncbi.nlm.nih.gov]

7. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC
[pmc.ncbi.nlm.nih.gov]

8. A new era for the design of TRPV1 antagonists and agonists with the use of structural
information and molecular docking of capsaicin-like compounds - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.benchchem.com/product/b164277?utm_src=pdf-custom-synthesis
https://www.frontiersin.org/journals/aging-neuroscience/articles/10.3389/fnagi.2022.926634/full
https://www.frontiersin.org/journals/aging-neuroscience/articles/10.3389/fnagi.2022.926634/full
https://www.lumiprobe.com/p/fluo-4-am
https://pmc.ncbi.nlm.nih.gov/articles/PMC6470786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6470786/
https://pubmed.ncbi.nlm.nih.gov/20346144/
https://pubmed.ncbi.nlm.nih.gov/20346144/
https://pubmed.ncbi.nlm.nih.gov/20346144/
https://pubmed.ncbi.nlm.nih.gov/18424551/
https://pubmed.ncbi.nlm.nih.gov/18424551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7949482/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7949482/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4128052/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4128052/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9387342/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9387342/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9387342/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

9. Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl
Ethanolamines in a Time, Dose, and Temperature Dependent Manner - PubMed
[pubmed.ncbi.nim.nih.gov]

e 10. The role of the TRPV1 endogenous agonist N-Oleoyldopamine in modulation of
nociceptive signaling at the spinal cord level - PubMed [pubmed.ncbi.nlm.nih.gov]

e 11. journals.plos.org [journals.plos.org]

e 12. HEK Cells in Calcium Imaging and lon Channel Activity Studies [cytion.com]
e 13. HEK Cells in Calcium Imaging and lon Channel Activity Studies [cytion.com]
e 14. ionbiosciences.com [ionbiosciences.com]

e 15. hellobio.com [hellobio.com]

» 16. assets.fishersci.com [assets.fishersci.com]

e 17. scbt.com [scht.com]

e 18. What are GPR18 antagonists and how do they work? [synapse.patsnap.com]

 To cite this document: BenchChem. [Application Note: A Validated Calcium Imaging Assay to
Measure N-Oleoylglycine-Induced Influx]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b164277#calcium-imaging-assays-to-measure-n-
oleoylglycine-induced-influx]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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